1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one is an organic compound with a unique structure that includes an ethyl group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The methylthio group, for example, can undergo oxidation to form reactive intermediates that may modulate biological activity .
Comparison with Similar Compounds
- 1-(4-Methylthio)phenyl)propan-2-one
- 1-(4-Ethylphenyl)propan-2-one
- 1-(4-Methylthio-3-ethylphenyl)propan-2-one
Comparison: 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both an ethyl and a methylthio group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(4-ethyl-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16OS/c1-4-11-6-5-10(7-9(2)13)8-12(11)14-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
LFRNVZJKWJSESY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)SC |
Origin of Product |
United States |
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